Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, with an ethyl ester group at the 5-position and a trifluoromethyl group at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate can be achieved through a one-pot three-component reaction. This method involves the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of a catalyst such as p-toluene sulfonic acid (PTSA) in acetonitrile . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, can be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one: This compound lacks the ethyl ester and trifluoromethyl groups, resulting in different chemical properties and reactivity.
Triflumezopyrim: A related compound with similar structural features but different substituents, leading to distinct biological activities.
The uniqueness of Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O3S/c1-2-18-6(17)4-3-5(16)13-8-15(4)14-7(19-8)9(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKSABMYSEKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2N1N=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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